4-(isoquinolin-4-yl)benzaldehyde

描述

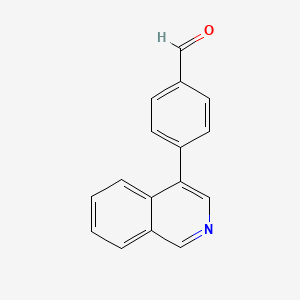

The chemical compound 4-(isoquinolin-4-yl)benzaldehyde is a bifunctional molecule that incorporates both an isoquinoline (B145761) nucleus and a benzaldehyde (B42025) moiety. The isoquinoline part is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The benzaldehyde is a simple aromatic aldehyde. The linkage of these two distinct structural motifs creates a hybrid scaffold that is of interest to researchers in synthetic chemistry and materials science. The aldehyde group, in particular, offers a reactive site for a multitude of chemical transformations.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1023554-08-6 chemenu.com |

| Molecular Formula | C₁₆H₁₁NO |

| Molecular Weight | 233.27 g/mol chemenu.com |

Structure

3D Structure

属性

IUPAC Name |

4-isoquinolin-4-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)16-10-17-9-14-3-1-2-4-15(14)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZXTSCKFQWQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isoquinolin 4 Yl Benzaldehyde and Analogous Isoquinoline Benzaldehyde Structures

Strategies for Carbon-Carbon Bond Formation

The direct coupling of pre-existing isoquinoline (B145761) and benzaldehyde (B42025) fragments is a common and effective approach. This strategy leverages powerful cross-coupling technologies to forge the key biaryl linkage.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann-type Coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for creating carbon-carbon bonds. orgsyn.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 4-(isoquinolin-4-yl)benzaldehyde, this would typically involve the reaction of a 4-haloisoquinoline with 4-formylphenylboronic acid or, conversely, a 4-bromobenzaldehyde (B125591) with an isoquinoline-4-boronic acid derivative. orgsyn.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile method. organic-chemistry.orgnih.govnih.gov A general representation of this approach is the coupling of 2-halobenzonitriles with vinyl boronates, which after cyclization, can lead to isoquinolone structures. organic-chemistry.orgnih.gov

Sonogashira Coupling: This method forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org In the context of synthesizing isoquinoline-benzaldehyde structures, a 4-haloisoquinoline could be coupled with a terminal alkyne-substituted benzaldehyde precursor. researchgate.netlibretexts.org For instance, 4-(phenylethynyl)benzaldehyde (B1269893) can be prepared via a Sonogashira coupling of 4-bromobenzaldehyde and phenylacetylene. researchgate.net This resulting internal alkyne can then be further manipulated to form the desired linkage. While powerful, this reaction often requires an inert atmosphere to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Ullmann-type Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org Modern "Ullmann-type" reactions have expanded this to include the coupling of aryl halides with various nucleophiles. organic-chemistry.orgnih.gov This approach could be used to connect an isoquinoline and a benzaldehyde derivative, though it often requires harsh reaction conditions. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for Isoquinoline-Benzaldehyde Synthesis

| Reaction | Catalyst System | Key Reactants | Advantages | Disadvantages |

| Suzuki Coupling | Palladium catalyst, Base | Organoboron compound, Organohalide | Mild conditions, High functional group tolerance | Availability and stability of boronic acids can be a concern |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne, Aryl/vinyl halide | Forms C(sp)-C(sp2) bonds directly | Risk of alkyne homocoupling, often requires inert atmosphere |

| Ullmann-type Coupling | Copper catalyst | Two aryl halides (classic) or Aryl halide and nucleophile (modern) | Can be cost-effective | Often requires high temperatures and stoichiometric copper |

Condensation Reactions Utilizing Benzaldehyde or Isoquinoline Precursors

Condensation reactions provide an alternative pathway, often involving the formation of an imine intermediate followed by cyclization.

Classic isoquinoline syntheses like the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions are foundational methods. quimicaorganica.orgwikipedia.org The Pomeranz-Fritsch reaction, for example, condenses a benzaldehyde with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring. wikipedia.org Similarly, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes. wikipedia.org

A specific example involves the condensation of benzaldehyde with nitromethane, followed by a series of transformations including reduction, acylation, and cyclodehydration to yield the isoquinoline skeleton. youtube.com Another approach involves the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate, catalyzed by silver triflate, to produce isoquinolines. researchgate.net

Annulation and Cyclization Approaches for Isoquinoline Ring Systems Bearing Benzaldehyde Moieties

These methods focus on constructing the isoquinoline ring onto a pre-existing benzaldehyde-containing fragment.

Multicomponent Reactions (e.g., Ugi-Type Processes)

Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov This strategy can be employed to construct highly substituted isoquinoline scaffolds. For instance, an Ugi reaction followed by an intramolecular Heck reaction has been successfully used to create isoquinoline structures. nih.gov The versatility of the Ugi reaction allows for the incorporation of a benzaldehyde component, leading to the desired isoquinoline-benzaldehyde framework. uni-halle.de

Metal-Catalyzed Annulation and Cascade Reactions

Transition metal-catalyzed reactions are pivotal in constructing complex heterocyclic systems. researchgate.net

Rhodium(III)-catalyzed C-H activation and annulation of aryl oximes with propargyl alcohols provides an efficient route to functionalized isoquinoline N-oxides. researchgate.net

Palladium-catalyzed α-arylation of ketones followed by cyclization offers a general approach to a variety of substituted isoquinolines and their N-oxides. nih.gov This method allows for the convergent synthesis from readily available precursors. nih.gov

Cascade reactions , which involve a sequence of intramolecular reactions, are also prominent. For example, a palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines yields 4-substituted isoquinolines. organic-chemistry.org Another example is the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with various active methylene (B1212753) compounds to produce a broad range of isoquinoline derivatives. organic-chemistry.org

Table 2: Annulation and Cyclization Strategies for Isoquinoline-Benzaldehyde Synthesis

| Method | Key Features | Starting Materials (Examples) | Catalyst/Reagent (Examples) |

| Ugi-Type Reactions | Multicomponent, high atom economy | Aldehyde, amine, carboxylic acid, isocyanide | - |

| Metal-Catalyzed Annulation | C-H activation, high regioselectivity | Aryl oximes, propargyl alcohols | Rh(III) complexes |

| Cascade Reactions | Sequential bond formations in one pot | N-propargyl oxazolidines; 2-haloaryloxime acetates | Palladium catalysts; Copper catalysts |

Functional Group Interconversions and Oxidation Reactions in the Synthesis of Related Compounds

Functional group interconversions (FGIs) are essential steps in multi-step syntheses, allowing for the transformation of one functional group into another. ub.edufiveable.menumberanalytics.com In the synthesis of this compound, a common strategy might involve the synthesis of a precursor molecule, such as a benzyl (B1604629) alcohol or a methyl group attached to the benzaldehyde ring, which is then oxidized to the desired aldehyde functionality in a later step.

For example, an aryl methanol (B129727) can be oxidized to an aldehyde. An oxidative cross-dehydrogenative coupling (CDC) strategy can be used for the acylation of isoquinolines with arylmethanols, which could then be further manipulated. organic-chemistry.org Similarly, a carbene-catalyzed aerobic oxidation of isoquinolinium salts can efficiently produce isoquinolinones, which could potentially be converted to the target aldehyde. rsc.org The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation to a carboxylic acid.

Reactivity and Derivatization Strategies for 4 Isoquinolin 4 Yl Benzaldehyde Frameworks

Transformations of the Benzaldehyde (B42025) Moiety

The aldehyde functional group in 4-(isoquinolin-4-yl)benzaldehyde is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse structural motifs. These reactions can be broadly categorized into oxidations, reductions, and carbon-carbon bond-forming reactions.

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that can be achieved using a variety of oxidizing agents. This conversion is significant as it provides a gateway to the synthesis of amides, esters, and other carboxylic acid derivatives, further expanding the molecular diversity of the scaffold.

Conversely, the reduction of the aldehyde group to a primary alcohol furnishes another key intermediate. This alcohol can undergo subsequent reactions such as etherification or esterification, or it can be converted to a leaving group for nucleophilic substitution reactions.

Furthermore, the aldehyde functionality is a prime site for the formation of new carbon-carbon bonds through various classic and contemporary organic reactions. These include the Wittig reaction for the synthesis of alkenes, the Grignard reaction to introduce alkyl or aryl groups, and the Henry reaction to form nitroalkenes, which are themselves versatile synthetic intermediates. The Knoevenagel condensation, another important reaction, allows for the synthesis of α,β-unsaturated systems. For instance, the Knoevenagel reaction of 2-azidobenzaldehydes with carbonyl compounds can lead to the formation of substituted quinolines. mdpi.com

The following table summarizes some of the key transformations of the benzaldehyde moiety and the potential products that can be synthesized from this compound.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | KMnO4, Jones' reagent (CrO3/H2SO4), etc. | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | RMgX (where R = alkyl, aryl) | Secondary Alcohol |

| Henry Reaction | Nitroalkane, base | β-Nitroalcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |

Modifications and Functionalization of the Isoquinoline (B145761) Core

The isoquinoline core of this compound is another focal point for derivatization, offering multiple sites for the introduction of new functional groups and the construction of more complex heterocyclic systems. The reactivity of the isoquinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which affects the electron density of the carbon atoms in the ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can potentially occur on the benzene (B151609) ring portion of the isoquinoline, although the position of substitution will be directed by the existing substituents.

Furthermore, the nitrogen atom of the isoquinoline can be quaternized by reaction with alkyl halides, leading to the formation of isoquinolinium salts. These salts can then undergo nucleophilic addition reactions, often with regioselectivity at the C-1 position.

Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful tools for the functionalization of the isoquinoline core. These reactions typically require the pre-functionalization of the isoquinoline with a halide or triflate group to serve as the coupling partner. The synthesis of functionalized isoquinolines is a topic of significant interest in medicinal chemistry due to the wide range of biological activities associated with this scaffold. nih.gov

The following table provides an overview of potential functionalization strategies for the isoquinoline core of this compound.

| Reaction Type | Reagents and Conditions | Potential Functionalization |

| Electrophilic Nitration | HNO3/H2SO4 | Introduction of a nitro group |

| Halogenation | NBS, NCS, etc. | Introduction of a halogen atom |

| N-Alkylation | Alkyl halide | Formation of an isoquinolinium salt |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C bond formation with an aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | C-C bond formation with an alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C bond formation with an alkyne |

Chemoselective Reactivity Studies of Related Scaffolds

The presence of two distinct reactive sites in this compound—the aldehyde group and the isoquinoline core—raises important questions about chemoselectivity. The ability to selectively modify one functional group while leaving the other intact is crucial for the efficient synthesis of complex molecules.

Chemoselectivity in such systems is often dictated by the choice of reagents and reaction conditions. For example, mild reducing agents like sodium borohydride (B1222165) will selectively reduce the aldehyde group without affecting the isoquinoline ring. Conversely, catalytic hydrogenation under certain conditions might reduce both the aldehyde and the heterocyclic ring.

In the context of cross-coupling reactions, the inherent reactivity of the different positions on the isoquinoline ring can be exploited. For instance, a halogen atom at a specific position on the isoquinoline ring might be more reactive towards a particular cross-coupling reaction than other positions, allowing for site-selective functionalization.

Studies on related bifunctional molecules often provide insights into the potential chemoselectivity of this compound. For example, in molecules containing both an aldehyde and a halogenated aromatic ring, it is often possible to perform a cross-coupling reaction on the halogenated ring without affecting the aldehyde by carefully selecting the catalyst and reaction conditions. Similarly, the protection of the aldehyde group as an acetal (B89532) can be employed to allow for the selective modification of the isoquinoline core, followed by deprotection to restore the aldehyde functionality. The development of synthetic methods for quinoline (B57606) derivatives, a related class of N-heterocycles, often involves strategies to control chemoselectivity in molecules with multiple reactive centers. mdpi.com

The following table outlines some potential chemoselective transformations for a molecule like this compound, based on general principles of organic synthesis.

| Desired Transformation | Strategy for Chemoselectivity |

| Selective reduction of the aldehyde | Use of a mild reducing agent (e.g., NaBH4) |

| Selective functionalization of the isoquinoline core | Protection of the aldehyde group (e.g., as an acetal) |

| Site-selective cross-coupling on the isoquinoline | Exploiting differential reactivity of halogenated positions |

| Selective N-alkylation of the isoquinoline | Use of an alkyl halide under neutral or basic conditions |

The strategic application of these principles of reactivity and chemoselectivity allows for the controlled and predictable derivatization of the this compound framework, opening up avenues for the synthesis of a wide range of novel and potentially valuable compounds.

Coordination Chemistry and Ligand Design Utilizing Isoquinoline Benzaldehyde Motifs

Synthesis of Metal Complexes with Benzaldehyde-Substituted Isoquinoline (B145761) Ligands

The synthesis of metal complexes with ligands based on the 4-(isoquinolin-4-yl)benzaldehyde framework, while not extensively documented for this specific compound, can be approached through well-established synthetic methodologies in coordination chemistry. The primary route involves the direct reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent.

The initial step is the synthesis of the this compound ligand itself. This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between a 4-haloisoquinoline and 4-formylphenylboronic acid (or its corresponding stannane (B1208499) derivative). The choice of catalyst, typically palladium-based, and reaction conditions are crucial for achieving a high yield of the desired product.

Once the ligand is obtained, the formation of metal complexes can proceed. The reaction conditions, including the choice of metal precursor, solvent, temperature, and stoichiometry, play a pivotal role in determining the final structure of the complex. For instance, the reaction of this compound with a labile metal precursor, such as a metal halide or acetate, in a polar solvent like ethanol (B145695) or acetonitrile, would be a common starting point. The resulting complexes can be isolated as crystalline solids and characterized using a suite of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.

While specific examples for this compound are scarce in the literature, the synthesis of complexes with related isoquinoline derivatives provides a template for what can be expected. For example, studies on other substituted isoquinolines have demonstrated the formation of both mononuclear and polynuclear complexes, depending on the reaction conditions and the nature of the metal ion.

Table 1: Representative Synthetic Conditions for Metal Complexes with Isoquinoline-Based Ligands

| Ligand | Metal Precursor | Solvent | Reaction Conditions | Resulting Complex Type |

| Isoquinoline-3-carboxylic acid | Copper(II) acetate | Methanol (B129727) | Stirring at room temperature | Mononuclear |

| 1-(Isoquinolin-1-yl)-N-phenylmethanimine | Zinc(II) chloride | Ethanol | Reflux | Mononuclear |

| 4-Substituted Isoquinolines | Rhodium(III) chloride hydrate | Methanol/DCM | Room temperature | Organometallic |

This table presents illustrative examples based on known syntheses of related isoquinoline complexes to suggest potential pathways for complexation with this compound.

Exploration of Chelation Mechanisms and Coordination Modes

The this compound ligand offers several potential coordination modes, making its study in coordination chemistry particularly interesting. The primary coordination site is the nitrogen atom of the isoquinoline ring, which acts as a Lewis base. The presence of the benzaldehyde (B42025) group introduces additional possibilities for interaction with a metal center.

The most straightforward coordination mode is monodentate, where the ligand binds to the metal center solely through the isoquinoline nitrogen. This is expected in reactions where the metal ion has a strong preference for nitrogen donors and in the presence of other, more strongly coordinating ligands.

However, the aldehyde functionality opens the door to more complex chelation behavior. The oxygen atom of the aldehyde group can also act as a donor, leading to the formation of a chelate ring. The formation of such a chelate would depend on the geometric feasibility and the nature of the metal ion. A bidentate coordination mode involving the isoquinoline nitrogen and the aldehyde oxygen would result in a seven-membered chelate ring, which is generally less stable than five- or six-membered rings. Despite this, such coordination modes are not unprecedented, particularly with larger metal ions.

Furthermore, the aldehyde group can be chemically modified in situ to generate new coordinating moieties. For example, condensation of the aldehyde with a primary amine can lead to the formation of a Schiff base ligand. This new ligand would have an imine nitrogen that can coordinate to the metal center, potentially leading to a tridentate N,N',O-coordination mode if the amine contains an additional donor atom.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Chelate Ring Size | Notes |

| Monodentate | N (isoquinoline) | - | The most basic coordination mode. |

| Bidentate | N (isoquinoline), O (aldehyde) | 7-membered | May be less favorable but possible with certain metals. |

| Bridging | N (isoquinoline) to M1, O (aldehyde) to M2 | - | Can lead to the formation of polynuclear complexes. |

This table outlines the plausible coordination behaviors of the ligand based on the functionalities present.

Application of Metal Complexes in Catalytic Processes

Metal complexes derived from isoquinoline-based ligands have shown promise in a variety of catalytic applications. While the catalytic activity of complexes specifically bearing the this compound ligand is an area ripe for exploration, the known reactivity of related systems allows for informed speculation on their potential uses.

One of the most promising areas is in the field of homogeneous catalysis. The electronic properties of the isoquinoline ring can be readily tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex. The benzaldehyde group in this compound can act as an electronic-withdrawing group, which could modulate the Lewis acidity of the metal center and its catalytic performance.

Potential catalytic applications for such complexes could include:

Oxidation Reactions: The metal center could be a redox-active metal, such as manganese, iron, or copper, and the complex could catalyze the oxidation of various substrates, including alcohols and alkenes. The aldehyde group of the ligand itself could be susceptible to oxidation, which would need to be considered in the catalyst design.

Reduction Reactions: Conversely, complexes of metals like ruthenium or iridium with this ligand could be active in hydrogenation or transfer hydrogenation reactions. The isoquinoline moiety is a common feature in ligands for such transformations.

Cross-Coupling Reactions: Palladium or nickel complexes are workhorses in C-C and C-N bond-forming reactions. A complex of this compound with one of these metals could potentially catalyze reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Polymerization: Certain transition metal complexes are effective catalysts for the polymerization of olefins. The steric and electronic properties of the this compound ligand could influence the properties of the resulting polymers.

The aldehyde functionality also provides a handle for immobilizing the catalyst on a solid support. This could be achieved by reacting the aldehyde with a functionalized support material, leading to a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled.

Table 3: Potential Catalytic Applications for Metal Complexes of Isoquinoline-Benzaldehyde Ligands

| Catalytic Reaction | Plausible Metal Center | Role of the Ligand |

| Alcohol Oxidation | Mn, Fe, Cu | Electronic tuning of the metal center. |

| Transfer Hydrogenation | Ru, Ir | Stabilizing the active catalytic species. |

| Suzuki Coupling | Pd, Ni | Influencing the oxidative addition and reductive elimination steps. |

This table provides a speculative outlook on the catalytic potential of these complexes based on established principles of catalyst design.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Luminescence, Solvatochromism)

The electronic transitions of 4-(isoquinolin-4-yl)benzaldehyde are characterized by absorption and emission spectroscopy. The UV-Vis absorption spectrum is influenced by the π-π* and n-π* transitions within the aromatic isoquinoline (B145761) and benzaldehyde (B42025) moieties. ias.ac.in The linkage of the electron-withdrawing benzaldehyde and the electron-donating isoquinoline can lead to intramolecular charge transfer (ICT) characteristics.

The fluorescence spectrum of this compound is expected to exhibit significant solvatochromism, a phenomenon where the emission wavelength shifts with the polarity of the solvent. wikipedia.org This behavior is characteristic of molecules that have a substantial difference in dipole moment between their ground and excited states. For compounds with ICT character, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. researchgate.netresearchgate.net This positive solvatochromism makes such compounds useful as fluorescent probes for studying local environments in complex systems. nih.gov While the absorption spectra are generally less sensitive to solvent polarity, the fluorescence emission is markedly affected, leading to a large Stokes shift. researchgate.net

The photophysical properties are highly dependent on the molecular structure and the solvent environment. The table below illustrates typical absorption and emission maxima for related solvatochromic dyes in various solvents.

Table 1: Representative Solvatochromic Data for Aromatic Compounds in Various Solvents

| Solvent | Polarity (ET(30)) | Typical Absorption λmax (nm) | Typical Emission λmax (nm) |

|---|---|---|---|

| Toluene | 33.9 | ~360 | ~450 |

| Acetone | 42.2 | ~365 | ~500 |

| Acetonitrile | 45.6 | ~365 | ~530 |

| DMSO | 45.1 | ~370 | ~550 |

| Methanol (B129727) | 55.4 | ~368 | ~560 |

| Water | 63.1 | ~375 | ~600 |

Note: Data are representative values for compounds with similar structures and are intended to illustrate the solvatochromic effect.

Vibrational Spectroscopy (FTIR, Raman)

The most characteristic vibrations include the stretching of the aldehyde carbonyl group (C=O) and the aldehydic C-H bond. ias.ac.in The aromatic rings give rise to a series of C=C and C-H stretching and bending vibrations. scialert.net Normal coordinate analysis and DFT calculations on similar molecules, such as 4-phenylbenzaldehyde (B31587) and various methoxybenzaldehydes, support the assignment of these vibrational modes. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aldehyde C-H Stretch | 2850-2750 | FTIR/Raman |

| Carbonyl (C=O) Stretch | 1710-1690 | FTIR (Strong) |

| Aromatic C=C Stretch | 1610-1580 | FTIR/Raman |

| Aromatic C=C Stretch | 1580-1500 | FTIR/Raman |

| C-H In-plane Bend | 1300-1000 | FTIR/Raman |

| C-H Out-of-plane Bend | 900-675 | FTIR |

| Aldehyde Torsion | ~150 | Raman/INS |

| Phenyl Torsion | ~120 | Raman/INS |

Note: These are predicted values based on data from analogous compounds. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, and the aromatic protons on both the benzaldehyde and isoquinoline rings. docbrown.info The aldehyde proton (CHO) typically appears as a singlet at a significantly downfield chemical shift (δ ≈ 10.0 ppm) due to the deshielding effect of the carbonyl group. rsc.orgspectrabase.com The aromatic protons will resonate in the region of δ 7.5-9.0 ppm. Protons on the benzaldehyde ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the isoquinoline moiety will exhibit more complex splitting patterns due to their specific electronic environments. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 192 ppm. The quaternary carbons and the protonated carbons of the aromatic rings will resonate in the δ 120-150 ppm range. rsc.org The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the neighboring groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals by revealing their connectivity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde CHO | ~10.1 (s, 1H) | ~192.0 |

| Benzaldehyde C1' (quat) | - | ~137.0 |

| Benzaldehyde C2'/C6' | ~8.0 (d, 2H) | ~130.5 |

| Benzaldehyde C3'/C5' | ~7.8 (d, 2H) | ~130.0 |

| Benzaldehyde C4' (quat) | - | ~145.0 |

| Isoquinoline Protons/Carbons | 7.6 - 9.2 (m) | 122.0 - 153.0 |

Note: Predicted values are based on data for benzaldehyde, isoquinoline, and their derivatives. docbrown.inforsc.orgrsc.orgdocbrown.info (s=singlet, d=doublet, m=multiplet)

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₁₆H₁₁NO, corresponding to a monoisotopic mass of approximately 233.0840 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 233. The fragmentation pattern of aromatic aldehydes is well-documented. docbrown.infomiamioh.edulibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 232.

Loss of a formyl radical: [M-CHO]⁺ at m/z 204.

Loss of carbon monoxide: [M-CO]⁺ at m/z 205.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments, distinguishing them from other ions with the same nominal mass. nih.govcopernicus.orgnih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 233.0840 | [C₁₆H₁₁NO]⁺ | Molecular Ion [M]⁺ |

| 232.0762 | [C₁₆H₁₀NO]⁺ | Loss of H radical [M-H]⁺ |

| 205.0891 | [C₁₅H₁₁N]⁺ | Loss of CO [M-CO]⁺ |

| 204.0813 | [C₁₅H₁₀N]⁺ | Loss of formyl radical [M-CHO]⁺ |

Note: Exact masses are calculated based on the predicted elemental compositions.

X-ray Crystallography for Molecular Structure Elucidation and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and packing in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of related structures, such as dimethoxybenzaldehydes and other isoquinoline derivatives, provides significant insight. researchgate.netnih.govnih.govresearchgate.net

The molecule is expected to be nearly planar, although a dihedral angle will exist between the isoquinoline and benzaldehyde ring systems due to steric hindrance. nih.gov The crystal packing is likely stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen, and π-π stacking interactions between the aromatic rings. researchgate.netnih.govmdpi.com These interactions dictate the supramolecular architecture and influence the material's bulk properties. nih.gov

Table 5: Typical Crystallographic Parameters for Related Aromatic Aldehydes

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Z (Molecules per unit cell) | 4 or 8 |

| C=O Bond Length | ~1.21 Å |

| Dihedral Angle (Ring-Ring) | 40-60° |

| C-H···O Hydrogen Bond Distance | 2.2 - 2.6 Å |

| π-π Stacking Distance | 3.4 - 3.9 Å |

Note: Data are based on published crystal structures for compounds like 4-bromobenzaldehyde (B125591) and various dimethoxybenzaldehydes. nih.govresearchgate.net

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to characterize thin films. researchgate.net It measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness and optical constants (the refractive index, n, and the extinction coefficient, k) over a range of wavelengths. horiba.comresearchgate.netyoutube.com

For a thin film of an organic semiconductor like this compound, SE would be crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). horiba.com The analysis involves building an optical model of the sample (e.g., substrate/organic film/air) and fitting the model-generated data to the experimental data. dtic.mil

The resulting optical constants, n(λ) and k(λ), provide critical information:

Refractive index (n) : Relates to the speed of light in the material and is essential for designing the optical architecture of a device to manage light extraction or absorption.

Extinction coefficient (k) : Is directly related to the material's absorption coefficient and reveals the spectral regions where the material absorbs light, which is fundamental for determining the optical bandgap. horiba.com

This technique is highly sensitive to film thickness (from angstroms to microns), surface roughness, and anisotropy, making it an indispensable tool for process control and device optimization in organic electronics. researchgate.netyoutube.com

Advanced Research Applications of Isoquinoline Benzaldehyde Architectures

Development of Optoelectronic and Photonic Materials

The conjugated system inherent in the isoquinoline-benzaldehyde framework provides the electronic properties necessary for optoelectronic applications. ossila.com These materials are capable of interacting with light and electrical energy, making them central to many modern technologies. ossila.com The ability to absorb and emit light, coupled with features that allow for the transport of charge carriers, positions derivatives of 4-(isoquinolin-4-yl)benzaldehyde as promising candidates for next-generation electronic and photonic devices.

While direct application of this compound in commercial OLEDs and FETs is not yet established, its structural motifs are of significant interest. The isoquinoline (B145761) core is a known luminophore, and its derivatives are explored for use in light-emitting devices. researchgate.net The development of materials for OLEDs relies on molecules that exhibit high stability and electro-optical properties. researchgate.net

In the realm of FETs, which are fundamental components of modern electronics, research is ongoing into novel organic semiconductors. mdpi.commdpi.com Air-stable, n-channel FETs, for instance, have been fabricated using compounds with high electron affinity, such as certain perylene (B46583) diimides. researchgate.net The electron-withdrawing characteristics that can be engineered into isoquinoline-based structures make them theoretically suitable for creating n-channel materials, which are crucial for the development of complementary logic circuits. researchgate.net The integration of such materials into microfluidic devices is also an area of active research, expanding their potential applications. nih.gov

The intrinsic fluorescence of the isoquinoline moiety is a key feature driving its use in luminescent materials. This property can be finely tuned by chemical modification. ossila.com A significant area of application is in the creation of functional Metal-Organic Frameworks (MOFs). By incorporating fluorescent linkers into MOF structures, it is possible to create materials with tailored photophysical properties. unl.edu The this compound molecule is an ideal candidate for such applications. It can act as a primary building block or be introduced as a secondary linker into a pre-existing framework, imparting luminescence to the final assembly. unl.edu Such fluorescent MOFs are being investigated for applications in sensing and as platforms for studying energy transfer phenomena. unl.edu

Chemical Sensing Technologies (e.g., Fluorescent Chemical Sensors)

The development of highly sensitive and selective chemical sensors is a critical area of research. Fluorescent sensors are particularly advantageous due to their high sensitivity and the non-destructive nature of fluorescence detection. The structure of this compound is well-suited for the design of such sensors.

The isoquinoline core can serve as the fluorophore (the signaling unit), while the benzaldehyde (B42025) group provides a reactive site for modification or interaction. The aldehyde can be functionalized to selectively bind to specific analytes. Upon binding, the electronic environment of the fluorophore would be altered, leading to a detectable change in its fluorescence intensity or wavelength. Furthermore, this molecule can be incorporated into larger structures like MOFs, which have been shown to act as multifunctional catalysts and sensing platforms. nih.gov The porous and tunable nature of MOFs could enhance selectivity by controlling analyte access to the sensing moiety. unl.edunih.gov

Building Blocks for Complex Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, consisting of metal ions or clusters linked together by organic molecules. sigmaaldrich.com These crystalline, porous materials have exceptionally high surface areas and are used in gas storage, separation, and catalysis. nih.govsigmaaldrich.com

The this compound molecule is an excellent candidate for use as an organic linker in MOF synthesis. researchgate.netsigmaaldrich.com Its rigid structure is ideal for building robust frameworks. The terminal benzaldehyde group can be readily converted into a carboxylate or other coordinating group necessary for binding to the metal centers. researchgate.net Alternatively, it can be used in post-synthetic modification, where it is introduced into a pre-formed MOF to add new functionality. unl.edunih.gov The combination of a rigid aromatic backbone with a reactive functional group allows for the construction of highly ordered, functional porous materials. researchgate.net

Theoretical Frameworks for Medicinal Chemistry Studies (e.g., Molecular Docking for Interaction Prediction)

In modern drug discovery, computational methods like molecular docking are essential for predicting the interaction between a small molecule (a potential drug) and a biological target, such as a protein or enzyme. researchgate.net This approach helps in identifying promising drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Theoretical studies involving derivatives of this compound have demonstrated its potential as a core for developing new therapeutic agents. One such study focused on designing novel derivatives as dual PI3-K/mTOR inhibitors, which are important targets in cancer therapy. nih.gov In this research, molecular docking was used to predict the binding affinity of various 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin derivatives to the target enzyme. nih.gov The results indicated that several designed compounds had excellent binding affinities, suggesting they could be potent inhibitors. nih.gov

| Compound ID | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| Compound 6 | -10.6 | PI3-K/mTOR |

| Compound 12 | -10.7 | PI3-K/mTOR |

| Compound 14 | -10.2 | PI3-K/mTOR |

| Compound 16 | -10.2 | PI3-K/mTOR |

In silico analysis using tools like SWISSADME also predicted that these compounds would have favorable drug-like properties, such as adherence to Lipinski's rule of five and an inability to penetrate the blood-brain barrier. nih.gov Such theoretical studies provide a strong foundation for the rational design of new drugs based on the this compound framework. nih.gov

Green Chemistry Aspects in Synthesis and Application

Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. The synthesis of complex molecules like isoquinolines is an area where green chemistry principles can have a significant impact.

Traditional methods for synthesizing isoquinoline derivatives often require harsh conditions and produce significant waste. Recent research has focused on developing more sustainable routes. For example, a mild and convenient synthesis of isoquinolones, which are precursors to 4-substituted isoquinolines, has been developed using a rhodium(III) catalyst in ethanol (B145695), a biomass-derived solvent, at room temperature. chemistryviews.org This method is environmentally friendly as it avoids the need for stoichiometric external oxidants. chemistryviews.org Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the use of inexpensive, non-toxic, and biodegradable reaction media, such as low-melting mixtures of carbohydrates and urea, represents another important strategy in the green synthesis of related heterocyclic compounds. These advancements pave the way for the sustainable production of this compound and its derivatives.

常见问题

Q. How does this compound compare to related compounds in antimicrobial activity?

- Comparative analysis :

- MIC testing : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity.

- Synergy studies : Combine with β-lactams to assess potentiation effects via checkerboard assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。